molecular formula C15H22N2O2S2 B2461730 N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide CAS No. 54772-84-8

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide

Cat. No.: B2461730
CAS No.: 54772-84-8
M. Wt: 326.47
InChI Key: SQGQCQSJFMXUCB-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is a compound belonging to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Biochemical Analysis

Biochemical Properties

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide has been found to exhibit selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with Trypanosoma cruzi. It inhibits the proliferation of epimastigotes and amastigotes, as well as the viability of trypomastigotes . This indicates that the compound influences cell function and potentially impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antiprotozoal activity suggests that it may bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression within Trypanosoma cruzi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide typically involves the reaction of an isothiocyanate derivative with a primary or secondary amine. One common method is the treatment of cyclohexyl isothiocyanate with 4-ethylbenzenesulfonamide under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent. Its ability to inhibit specific enzymes and bind to DNA makes it a valuable candidate for drug development.

    Agriculture: Thiourea derivatives, including this compound, are used as plant growth regulators and fungicides.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylcarbamothioyl)benzamide
  • N-(tert-butylcarbamothioyl)benzamide
  • 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide

Uniqueness

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is unique due to its specific structural features, such as the cyclohexyl and 4-ethylbenzenesulfonamide groups. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a versatile chemical entity.

Properties

IUPAC Name

1-cyclohexyl-3-(4-ethylphenyl)sulfonylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c1-2-12-8-10-14(11-9-12)21(18,19)17-15(20)16-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGQCQSJFMXUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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